N-(3-chloro-2-methylphenyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
Description
N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is a complex organic compound that features a combination of aromatic rings and functional groups
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-13-15(19)9-5-10-16(13)20-18(14-7-3-2-4-8-14)21-25(22,23)17-11-6-12-24-17/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIAPFYBHJOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-2-methylaniline and 2-thienylsulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: Preparation of 3-chloro-2-methylaniline
Reagents: 3-chloro-2-nitrotoluene, reducing agent (e.g., iron powder, hydrochloric acid)
Conditions: Reflux, solvent (e.g., ethanol)
Reaction: Reduction of 3-chloro-2-nitrotoluene to 3-chloro-2-methylaniline
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Step 2: Preparation of 2-thienylsulfonyl chloride
Reagents: Thiophene, chlorosulfonic acid
Conditions: Low temperature, solvent (e.g., dichloromethane)
Reaction: Sulfonation of thiophene to form 2-thienylsulfonyl chloride
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Step 3: Formation of N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide
Reagents: 3-chloro-2-methylaniline, 2-thienylsulfonyl chloride, benzenecarboximidamide
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Reaction: Coupling reaction to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Halogens, alkylating agents; presence of catalysts or specific solvents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide
- N-(2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide
- N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzamide
Uniqueness
N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is unique due to the specific arrangement of its functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
